2-Ethoxy-4-fluoropyridine

説明

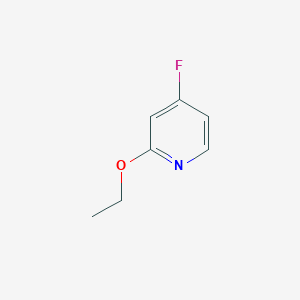

2-Ethoxy-4-fluoropyridine is a pyridine derivative featuring an ethoxy group (-OCH₂CH₃) at the 2-position and a fluorine atom (-F) at the 4-position. Pyridine derivatives are renowned for their versatility in medicinal chemistry, agrochemicals, and materials science due to their electron-deficient aromatic ring, which facilitates diverse reactivity and interactions with biological targets .

特性

IUPAC Name |

2-ethoxy-4-fluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-2-10-7-5-6(8)3-4-9-7/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFYUZKCTNJTIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CC(=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-4-fluoropyridine typically involves the reaction of 4-chloro-2-fluoropyridine with ethanol in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the ethoxy group .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, higher yields, and improved safety compared to batch processes. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process .

化学反応の分析

反応の種類: 2-エトキシ-4-フルオロピリジンは、以下の化学反応を起こします。

求核置換反応: 適切な条件下で、フッ素原子は他の求核試薬と置換されます。

酸化還元反応: この化合物は酸化還元反応に参加しますが、これらの反応はそれほど多くありません。

一般的な試薬と条件:

求核置換反応: ナトリウムエトキシド、フッ化カリウム。

カップリング反応: パラジウム触媒、ボロン酸、炭酸カリウムなどの塩基.

主な生成物:

求核置換反応: 求核試薬の種類に応じて、様々な置換ピリジンが生成されます。

カップリング反応: Suzuki-Miyaura カップリングでは、一般的にビアリール化合物が生成されます.

4. 科学研究への応用

2-エトキシ-4-フルオロピリジンは、科学研究において幅広い応用範囲を持っています。

化学: より複雑な有機分子の合成における中間体として使用されます。

生物学: この化合物は、潜在的な生物活性と生体分子との相互作用について研究されています。

医学: 医薬品中間体としての可能性を調査する研究が進められています。

科学的研究の応用

Medicinal Chemistry

2-Ethoxy-4-fluoropyridine serves as a versatile building block in the synthesis of pharmaceuticals. Its unique electronic properties, derived from the fluorine atom and the ethoxy group, enhance its reactivity in nucleophilic aromatic substitution reactions.

Synthesis of Bioactive Compounds

Recent studies have demonstrated that this compound can be utilized to synthesize novel bioactive compounds. For instance, it has been employed in the late-stage functionalization of complex molecules, allowing for the introduction of various substituents at the 2-position of the pyridine ring. This method has been particularly useful in modifying existing pharmaceuticals to improve their efficacy and selectivity.

Case Study: Late-Stage Functionalization

- Compound: Betahistine Derivatives

- Process: Reaction with AgF2 followed by nucleophilic substitution.

- Yield: Nearly quantitative (98%).

- Outcome: Development of several 2-substituted analogues with potential therapeutic applications in treating Ménière’s disease .

Improvement of Pharmacokinetic Properties

The compound has also been investigated for its role in improving the pharmacokinetic profiles of various inhibitors. For example, modifications involving this compound have led to enhanced oral bioavailability and reduced metabolic clearance rates.

Table 1: Pharmacokinetic Data for Modified Compounds

| Compound | Oral Bioavailability (%) | Clearance (mL/min/kg) | Cmax (μM) |

|---|---|---|---|

| Original | 15 | 44.9 | 0.36 |

| Modified | 36 | 32.7 | 1.15 |

This table illustrates the significant improvements achieved through structural modifications involving this compound, highlighting its utility in drug design .

Material Science

In addition to its medicinal applications, this compound has potential uses in material science, particularly in the development of functional materials with specific electronic properties.

Development of Fluorinated Polymers

The incorporation of fluorinated compounds like this compound into polymer matrices can enhance their thermal stability and chemical resistance. This is particularly relevant for applications requiring durable materials that can withstand harsh environmental conditions.

Case Study: Fluorinated Polymer Synthesis

- Application: Coatings and adhesives.

- Properties Enhanced: Thermal stability and hydrophobicity.

Environmental Applications

The environmental impact of fluorinated compounds is a growing concern, and research into their degradation pathways is essential. Studies have shown that compounds like this compound can be analyzed for their persistence in various environments, contributing to our understanding of fluorinated pollutants.

Table 2: Environmental Persistence Studies

| Compound | Half-Life (days) | Degradation Pathway |

|---|---|---|

| This compound | 30 | Biodegradation via microbial action |

This data indicates that while this compound is relatively stable, it can undergo biodegradation under certain conditions, which is crucial for assessing its environmental safety .

作用機序

2-エトキシ-4-フルオロピリジンの作用機序は、特定の分子標的との相互作用を伴います。エトキシ基とフッ素基は、ピリジン環の電子特性に影響を与え、その反応性と様々な酵素や受容体への結合親和性に影響を与えます。 これらの相互作用は、生物学的経路を調節し、潜在的な治療効果をもたらす可能性があります .

類似化合物:

4-エトキシ-2-フルオロピリジン: 構造は類似していますが、置換パターンが異なります。

2-フルオロピリジン: エトキシ基がありません。そのため、化学的性質が異なります。

4-フルオロピリジン: エトキシ基がありません。そのため、反応性と応用範囲が異なります.

独自性: 2-エトキシ-4-フルオロピリジンは、エトキシ基とフッ素基の両方を持つため、独特です。これにより、異なる電子特性と立体特性が与えられます。 これらの特性により、有機合成における貴重な中間体となり、様々な研究分野において注目されています .

類似化合物との比較

Substituent Effects on Physicochemical Properties

Key physicochemical parameters of 2-Ethoxy-4-fluoropyridine and analogs are compared below:

Key Observations :

- Lipophilicity : The ethoxy group in this compound increases lipophilicity compared to hydroxyl or carboxy substituents in analogs . This property may enhance bioavailability in drug design.

- Thermal Stability : Chloro and nitro substituents (e.g., in 2-Chloro-4-nitropyridine) elevate melting points (>268°C) due to strong dipole-dipole interactions, whereas ethoxy-fluoro combinations likely reduce crystallinity, as seen in unrecorded melting points for this compound .

生物活性

2-Ethoxy-4-fluoropyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biomolecules, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHFN. The compound features an ethoxy group at the 2-position and a fluorine atom at the 4-position of the pyridine ring, which significantly influences its electronic properties and reactivity. These substituents enhance its binding affinity to various biological targets, making it a candidate for pharmacological studies.

The mechanism of action of this compound involves its binding to specific molecular targets. The electronic characteristics imparted by the ethoxy and fluorine groups allow for enhanced interactions with enzymes and receptors, which can modulate biological pathways. This modulation suggests potential therapeutic effects in various disease contexts, particularly in drug development .

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly in the following areas:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on protein tyrosine phosphatase 1B (PTP1B), a key regulator in insulin signaling pathways. A derivative of this compound showed high inhibitory activity (IC = 0.07 μM) with significant selectivity over other phosphatases .

- Nicotinic Receptor Modulation : In vitro studies have demonstrated that related compounds can act as positive allosteric modulators (PAMs) of human α7 nicotinic acetylcholine receptors (nAChRs). Modifications to the ethoxy group were found to significantly impact the activity at these receptors, highlighting the importance of structural variations in biological efficacy .

Table 1: Summary of Biological Activities

| Activity Type | Compound Derivative | IC Value | Notes |

|---|---|---|---|

| PTP1B Inhibition | 2-Ethoxy-4-(methoxymethyl)benzamide | 0.07 μM | High selectivity over TCPTP |

| Nicotinic Receptor Modulation | Various derivatives | Variable | Activity influenced by structural modifications |

Key Research Findings

- Protein Tyrosine Phosphatase Inhibition : The study on PTP1B inhibitors indicated that modifications to the ethoxy group can enhance potency and selectivity, making these compounds promising candidates for treating type 2 diabetes mellitus and obesity .

- Nicotinic Receptor Studies : Research involving Xenopus oocytes expressing human α7 nAChRs revealed that certain derivatives of pyridine compounds could enhance receptor activity significantly, suggesting potential applications in neuropharmacology .

- Synthesis and Functionalization : Recent advancements in synthetic methodologies have allowed for late-stage functionalization of pyridine derivatives, including this compound, which can be utilized to create more complex molecules with tailored biological activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。